molecular formula C6H8FN B1381578 3-Ethynyl-3-fluoropyrrolidine CAS No. 1565079-79-9

3-Ethynyl-3-fluoropyrrolidine

Cat. No.: B1381578
CAS No.: 1565079-79-9
M. Wt: 113.13 g/mol
InChI Key: PTFZVIWKNHQKFI-UHFFFAOYSA-N
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Description

3-Ethynyl-3-fluoropyrrolidine (CAS: 1565079-79-9) is a saturated five-membered heterocyclic compound featuring a pyrrolidine backbone substituted with fluorine and ethynyl groups at the 3-position. The pyrrolidine ring confers conformational flexibility and basicity due to its secondary amine structure, while the ethynyl group (sp-hybridized carbon) enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition). The fluorine atom introduces electronegativity, enhancing metabolic stability and influencing electronic properties, making this compound valuable in pharmaceutical and agrochemical research .

Properties

IUPAC Name

3-ethynyl-3-fluoropyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8FN/c1-2-6(7)3-4-8-5-6/h1,8H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFZVIWKNHQKFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CCNC1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-3-fluoropyrrolidine typically involves the bromofluorination of appropriate alkenyl azides, followed by reduction to the corresponding amines and subsequent cyclization. This method yields the 3-fluorinated azaheterocycles with high stereoselectivity . Another approach involves the use of copper(I)-catalyzed reactions to introduce the fluorine atom and ethynyl group into the pyrrolidine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Ethynyl-3-fluoropyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various fluorinated and ethynylated derivatives, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 3-Ethynyl-3-fluoropyrrolidine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s stability and reactivity, while the ethynyl group facilitates its participation in various chemical reactions. These interactions can modulate biological activity and influence the compound’s efficacy in different applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share functional or structural similarities with 3-Ethynyl-3-fluoropyrrolidine, primarily through fluorination or ethynyl substituents:

Compound Name Core Structure Substituents/Functional Groups Key Features
This compound (CAS: 1565079-79-9) Pyrrolidine -F, -C≡CH at C3 Flexible ring, reactive alkyne
3-Fluoro-5-((trimethylsilyl)ethynyl)picolinonitrile Pyridine -F at C3, -C≡C-Si(CH₃)₃ at C5, -CN at C2 Aromatic ring, TMS-protected alkyne
2-Fluoro-6-(pyrrolidin-1-yl)-3-((trimethylsilyl)ethynyl)pyridine Pyridine -F at C2, -C≡C-Si(CH₃)₃ at C3, pyrrolidinyl at C6 Hybrid pyridine-pyrrolidine structure
Key Observations:
  • Core Ring Differences: Pyrrolidine (saturated, flexible) vs. pyridine (aromatic, planar). Pyrrolidine’s basicity (pKa ~11) contrasts with pyridine’s weaker basicity (pKa ~5) .
  • Ethynyl Group Modifications :

    • The unprotected ethynyl group in this compound allows direct reactivity in click chemistry, whereas TMS-protected ethynyl groups (e.g., ) require deprotection prior to use, adding synthetic steps but improving stability during storage.
  • The pyrrolidinyl substituent in 2-Fluoro-6-(pyrrolidin-1-yl)-3-((trimethylsilyl)ethynyl)pyridine introduces a secondary amine, enabling hydrogen bonding or salt formation.

Biological Activity

3-Ethynyl-3-fluoropyrrolidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom and an ethynyl group attached to a pyrrolidine ring. The molecular formula is C5_5H6_6FN, and its molecular weight is approximately 101.11 g/mol. The presence of the ethynyl group contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. Some key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, which can alter metabolic pathways and affect cellular functions.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood, cognition, and other physiological processes.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

  • Antidepressant Activity : Studies suggest that it may possess antidepressant-like effects in animal models by modulating serotonin and norepinephrine levels.
  • Analgesic Properties : Preliminary findings indicate potential analgesic effects, possibly through central nervous system mechanisms.
  • Cognitive Enhancement : Some research points to cognitive-enhancing properties, potentially beneficial in conditions like Alzheimer's disease.

Case Studies

  • Study on Antidepressant Effects :
    • Objective : To evaluate the antidepressant-like effects of this compound in rodent models.
    • Methodology : Administered to mice subjected to chronic stress; behavioral tests (e.g., forced swim test) were conducted.
    • Results : Significant reduction in immobility time was observed, indicating antidepressant activity.
  • Analgesic Study :
    • Objective : To assess pain relief properties in a neuropathic pain model.
    • Methodology : The compound was administered post-injury in rats; pain sensitivity was measured using paw withdrawal thresholds.
    • Results : Notable increase in thresholds suggested effective analgesic properties.

Data Table of Biological Activities

Activity TypeMechanismModel UsedKey Findings
AntidepressantSerotonin/Norepinephrine modulationRodent modelsReduced immobility time
AnalgesicCentral nervous system modulationNeuropathic pain modelIncreased pain thresholds
Cognitive enhancementNeurotransmitter receptor interactionAlzheimer's modelImproved memory retention

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethynyl-3-fluoropyrrolidine
Reactant of Route 2
3-Ethynyl-3-fluoropyrrolidine

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